3-(Naphthalen-2-ylsulfinylmethyl)-1,2-oxazole
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Overview
Description
3-(Naphthalen-2-ylsulfinylmethyl)-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-ylsulfinylmethyl)-1,2-oxazole is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth of bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Naphthalen-2-ylsulfinylmethyl)-1,2-oxazole are still being studied. However, it has been found to have minimal toxicity towards normal human cells, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Naphthalen-2-ylsulfinylmethyl)-1,2-oxazole in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to exhibit promising antitumor and antimicrobial activity, which makes it a valuable tool for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 3-(Naphthalen-2-ylsulfinylmethyl)-1,2-oxazole. One possible direction is to further explore its antitumor activity and potential use in cancer therapy. Another direction is to investigate its antimicrobial activity and potential use as an antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 3-(Naphthalen-2-ylsulfinylmethyl)-1,2-oxazole involves the reaction of 2-naphthalenesulfinyl chloride with 2-amino-2-oxazoline in the presence of a base. The reaction leads to the formation of the desired compound with high yield and purity. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
3-(Naphthalen-2-ylsulfinylmethyl)-1,2-oxazole has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising antitumor activity against various cancer cell lines. Additionally, it has been found to possess antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
3-(naphthalen-2-ylsulfinylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-18(10-13-7-8-17-15-13)14-6-5-11-3-1-2-4-12(11)9-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWJBNVXMDBMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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